4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one
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Overview
Description
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidin-5-one family. This compound is characterized by its molecular formula C8H8N4O and a molecular weight of 176.18 g/mol
Mechanism of Action
Target of Action
The primary targets of 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, growth, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activities. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and proliferation. By inhibiting the aforementioned targets, it disrupts the signaling pathways that these proteins are involved in . This disruption leads to the cessation of cell growth and proliferation, thereby exerting its anticancer effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of RNA and DNA synthesis, leading to the death of cancer cells . This results in the overall reduction of tumor growth and potentially the shrinkage of existing tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under specific conditions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common method involves heating the reactants under reflux with methoxide in butanol (BuOH)[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ...[{{{CITATION{{{_3{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is unique due to its specific structural features and reactivity. Its amino and methyl groups contribute to its distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-3-2-5(13)6-7(9)10-4-11-8(6)12/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUJZONPBMDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C(N=CN=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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